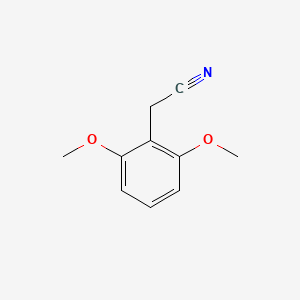

2-(2,6-Dimethoxyphenyl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dimethoxyphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-12-9-4-3-5-10(13-2)8(9)6-7-11/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMAZHVMFCXDMRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance in Synthetic Methodologies

Arylacetonitriles, a class of organic compounds featuring a nitrile group attached to a methylene (B1212753) carbon which is bonded to an aryl substituent, are of considerable importance in modern organic synthesis. Their value lies in their role as versatile intermediates for the creation of a wide range of more complex molecular structures. The nitrile functional group can be readily transformed into other functionalities, such as primary amines, carboxylic acids, and ketones, making arylacetonitriles crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. researchgate.net

2-(2,6-Dimethoxyphenyl)acetonitrile is a specific example within this class, distinguished by the presence of two methoxy (B1213986) groups at the ortho positions of the phenyl ring. This substitution pattern imparts unique electronic and steric properties to the molecule, influencing its reactivity and potential applications. The electron-rich nature of the dimethoxy-substituted aromatic ring and the synthetic versatility of the nitrile group make this compound a valuable precursor in multi-step synthetic sequences aimed at constructing intricate molecular architectures.

Overview of Structural Features and Reactivity Potential in Complex Molecule Construction

The structure of 2-(2,6-Dimethoxyphenyl)acetonitrile is characterized by three main components: the benzene (B151609) ring, two methoxy (B1213986) groups at positions 2 and 6, and an acetonitrile (B52724) moiety attached to the ring. These features collectively determine the compound's reactivity.

The nitrile group (-C≡N) is a potent electron-withdrawing group. uomustansiriyah.edu.iqopenstax.org This electronic influence increases the acidity of the adjacent methylene (B1212753) protons (-CH2-), facilitating their removal by a base to form a resonance-stabilized carbanion. This carbanion is a powerful nucleophile that can participate in various carbon-carbon bond-forming reactions, such as alkylations, which are fundamental in the construction of complex carbon skeletons. rsc.org

Furthermore, the nitrile group itself is a versatile functional handle that can undergo a variety of transformations. researchgate.net It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, or reduced by reagents like lithium aluminum hydride to produce a primary amine. libretexts.org This capacity for conversion into different functional groups is a key aspect of its utility in the synthesis of complex molecules. nih.govdartmouth.edu

The 2,6-dimethoxyphenyl group also plays a critical role in the molecule's reactivity. The two methoxy groups are strong electron-donating groups, which activate the benzene ring towards electrophilic aromatic substitution. msu.edu As ortho-, para-directors, they would typically direct incoming electrophiles to the positions ortho and para to themselves. However, the substitution at both ortho positions (2 and 6) creates significant steric hindrance around the methoxy groups and the point of attachment of the acetonitrile side chain. masterorganicchemistry.com This steric crowding can influence the regioselectivity of reactions, potentially favoring substitution at the less hindered para (C4) position of the aromatic ring. masterorganicchemistry.com This interplay of electronic activation and steric hindrance provides a means to control the outcome of synthetic transformations on the aromatic core.

Physicochemical and Spectroscopic Data

Below are tables detailing the known properties of this compound and related compounds for comparative purposes.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 3166-95-8 |

| Molecular Formula | C10H11NO2 |

| Molecular Weight | 177.20 g/mol |

| Storage | Sealed in dry, 2-8°C |

Data sourced from supplier information. bldpharm.com

Table 2: Interactive Data for Related Arylacetonitriles

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|

| 2,6-Dichlorophenylacetonitrile | C8H5Cl2N | 186.04 | 73-75 | Not available |

| (3,4-Dimethoxyphenyl)acetonitrile | C10H11NO2 | 177.20 | 62-63.5 | 171-178 (at 10 mmHg) |

This table provides data for structurally related compounds to offer context for the physical properties of arylacetonitriles.

Synthetic Methodologies for this compound and Related Analogs

The synthesis of this compound and its analogs is a critical area of research, providing key intermediates for various applications in organic chemistry. The strategic introduction of the nitrile group and the construction of the substituted phenyl ring are central challenges that have been addressed through a variety of synthetic methodologies. This article explores the established reaction pathways, functional group interconversion strategies, and selectivity considerations pertinent to the synthesis of this compound class.

Reactivity Profiles and Transformations of 2 2,6 Dimethoxyphenyl Acetonitrile

¹H NMR Spectroscopy

¹³C NMR Spectroscopy

Detailed ¹³C NMR data for 2-(2,6-Dimethoxyphenyl)acetonitrile is not explicitly provided in the search results. However, analysis of related structures like (3,4-Dimethoxyphenyl)acetonitrile can be informative. The ¹³C NMR spectrum would be expected to show distinct signals for the carbon atoms of the nitrile group, the aromatic ring, the methoxy (B1213986) groups, and the methylene (B1212753) bridge.

Infrared (IR) Spectroscopy

The IR spectrum of an acetonitrile (B52724) compound typically displays a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration. nih.gov For acetonitrile itself, this band appears around 2252 cm⁻¹. nih.gov In this compound, the presence of the aromatic ring and methoxy groups would also give rise to characteristic bands for C-H, C=C (aromatic), and C-O stretching vibrations.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak ([M]⁺) for this compound would be expected at an m/z corresponding to its molecular weight (177.20). The fragmentation pattern would likely involve the loss of functional groups such as the methoxy groups or cleavage of the bond between the phenyl ring and the acetonitrile moiety. For example, the mass spectrum of 2,2-dimethylbutane (B166423) shows that the molecular ion can be unstable, and fragmentation often leads to more stable carbocations. docbrown.info

Applications in Advanced Organic Synthesis and Materials Science

Liquid Crystal Materials

The rigid structure of the phenyl ring combined with the polar nitrile group makes derivatives of phenylacetonitrile (B145931) suitable candidates for the design of liquid crystal materials. The specific stereochemistry and intermolecular interactions influenced by the dimethoxy substitution pattern can contribute to the formation of mesophases.

Polymer Precursors

This compound can serve as a monomer or a precursor for the synthesis of specialty polymers. mdpi.com The nitrile group can be subjected to various polymerization reactions or can be chemically modified to introduce other functionalities into a polymer backbone. For instance, research has been conducted on the synthesis of polyphenylene oxides incorporating DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) functionality, where related phenolic compounds are used in oxidative coupling polymerization. mdpi.com

Organic Semiconductor Building Blocks

The aromatic and electron-rich nature of this compound makes it a potential building block for organic semiconductors. The π-conjugated system of the phenyl ring is a key feature in charge transport, and the methoxy (B1213986) and nitrile groups can be used to tune the electronic properties and solid-state packing of the resulting materials.

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Pathways

The reaction pathways of 2-(2,6-Dimethoxyphenyl)acetonitrile are diverse, encompassing nucleophilic attack, reduction, insertion, and cyclization reactions.

The presence of the nitrile group makes the benzylic carbon susceptible to nucleophilic attack. Nucleophilic substitution reactions are a common class of reactions for this compound. The general form of a nucleophilic substitution reaction involves an electron-rich nucleophile attacking an electron-deficient substrate, resulting in the replacement of a leaving group. wikipedia.org

In the case of this compound, the synthesis often involves a nucleophilic substitution where a cyanide ion acts as the nucleophile, attacking a 2,6-dimethoxybenzyl derivative. The reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724) to enhance the solubility of the reactants. The mechanism can proceed through either an SN1 or SN2 pathway, depending on the specific reaction conditions and the structure of the substrate. wikipedia.org The SN1 mechanism involves the formation of a carbocation intermediate, while the SN2 mechanism is a concerted process where bond-making and bond-breaking occur simultaneously. wikipedia.orglibretexts.org

The methoxy (B1213986) groups on the phenyl ring can also undergo nucleophilic substitution, although this is less common.

The nitrile group of this compound can be reduced to a primary amine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.

In a related context, studies on other aromatic compounds have shown that electrochemical reduction can also be a viable method. For instance, the electrochemical reduction of 2,6-disubstituted pyridine-based esters and thioic S-esters in acetonitrile has been investigated, revealing that reduction occurs at negative potentials. rsc.org While this study does not directly involve this compound, it provides insight into the reductive behavior of substituted aromatic compounds in acetonitrile.

While specific examples of insertion reactions directly involving this compound are not extensively documented in the provided search results, the general principles of such reactions are relevant. Insertion reactions involve the placement of a new atom or group between two existing atoms.

The structure of this compound and its derivatives can facilitate intramolecular cyclization reactions. For example, a study on the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles to form 2-(3-oxoindolin-2-ylidene)acetonitriles describes a process involving nucleophilic intramolecular cyclization. acs.org This reaction proceeds through the attack of the aniline (B41778) nitrogen onto the carbonyl group, followed by oxidation. acs.org This highlights how the presence of suitable functional groups can lead to the formation of cyclic structures.

Kinetic Studies and Rate Laws

Kinetic studies are essential for understanding the rate at which a reaction proceeds and for elucidating its mechanism. A rate law is an equation that relates the rate of a reaction to the concentrations of the reactants. youtube.com

For a generic reaction, the rate law is expressed as: Rate = k[A]^m[B]^n where k is the rate constant, and m and n are the reaction orders with respect to reactants A and B, respectively. youtube.com

While specific kinetic data for reactions of this compound were not found in the search results, studies on analogous systems provide valuable insights. For instance, rate measurements for the SNAr reactions of substituted anilines with 2,4-dinitrophenyl 2,4,6-trinitrophenyl ether in acetonitrile have been reported. worktribe.com These studies determined Hammett values and showed that the reactions proceed through both base-catalyzed and uncatalyzed pathways. worktribe.com The rate law for such reactions can be complex, reflecting the multi-step nature of the mechanism. researchgate.netrsc.org

Integrated rate laws can be used to determine the concentration of a reactant at any given time. youtube.com The form of the integrated rate law depends on the order of the reaction (zero-order, first-order, or second-order). youtube.com

Role of Steric and Electronic Effects on Reactivity

The reactivity of this compound is significantly influenced by both steric and electronic effects.

The two methoxy groups at the ortho positions of the phenyl ring exert a considerable steric hindrance. This steric bulk can hinder the approach of nucleophiles to the benzylic carbon, potentially slowing down the rate of SN2 reactions. worktribe.com Studies on related systems have shown that alkyl substituents at the 2-position of anilines can cause a significant reduction in reactivity in SNAr reactions due to steric effects. worktribe.com

Electronically, the methoxy groups are electron-donating, which increases the electron density on the phenyl ring. This can affect the reactivity of the aromatic ring in electrophilic substitution reactions. In the context of nucleophilic substitution at the benzylic position, the electron-donating nature of the methoxy groups could potentially destabilize a carbocation intermediate in an SN1 reaction, making this pathway less favorable compared to a system with electron-withdrawing groups.

Research on other systems has demonstrated the interplay of steric and electronic effects. For example, in the ruthenium-catalyzed Z-selective olefin metathesis, both steric and electronic contributions from the ligands were found to be dominant factors controlling the selectivity. mdpi.com Similarly, in the gas-phase reactions of seleniranium ions with alkenes, electron-withdrawing groups on the phenyl ring increased the reaction rate, indicating a significant electronic effect. nih.gov

The following table summarizes the key functionalities of this compound and their influence on its reactivity:

| Functional Group | Influence on Reactivity |

| Nitrile (-CN) | Serves as a versatile functional group for transformations such as reduction to a primary amine and hydrolysis to a carboxylic acid. The carbon atom is an electrophilic site. |

| Methoxy (-OCH3) | Electron-donating groups that increase the electron density of the phenyl ring. They also exert steric hindrance at the ortho positions. |

| Phenyl Ring | The aromatic core of the molecule, which can participate in substitution reactions. The substitution pattern influences the overall steric and electronic properties. |

Intermediate Identification and Characterization

The detailed mechanistic investigations into reactions involving this compound, particularly concerning the direct identification and characterization of reaction intermediates, are not extensively documented in publicly available scientific literature. However, based on the known synthesis and general reactivity of this compound, plausible intermediates can be proposed. The primary methods for its synthesis and its subsequent chemical transformations suggest the formation of transient species that are central to the reaction mechanism.

The most common synthesis of this compound involves the nucleophilic substitution of a leaving group on the benzylic carbon of a 2,6-dimethoxybenzyl derivative by a cyanide anion. For instance, the reaction of 2,6-dimethoxybenzyl chloride with sodium cyanide proceeds via a nucleophilic substitution mechanism. Given the structure of the substrate, with a phenyl ring that can stabilize a positive charge, the reaction could potentially proceed through an SN1-like or SN2-like pathway, or a continuum between them.

In a hypothetical SN1 pathway, the key intermediate would be the 2,6-dimethoxybenzyl cation . The formation of this carbocation would be the rate-determining step. The methoxy groups at the ortho positions are electron-donating through resonance and can stabilize the positive charge on the benzylic carbon. However, significant steric hindrance from these bulky groups might also influence the feasibility of this pathway.

In a more likely SN2 pathway, the reaction would proceed through a pentacoordinate transition state rather than a distinct intermediate. In this transition state, the cyanide nucleophile would attack the benzylic carbon simultaneously as the leaving group (e.g., chloride) departs.

While direct spectroscopic or kinetic data for the intermediates in the synthesis of this compound are scarce, the characterization of such transient species in analogous reactions is well-established. Techniques such as time-resolved spectroscopy and mass spectrometry are powerful tools for identifying and studying reactive intermediates. nih.gov For instance, electrospray ionization mass spectrometry (ESI-MS) can be used to detect charged intermediates directly from a reaction mixture. nih.gov Computational chemistry, particularly density functional theory (DFT), also offers a robust method for modeling reaction pathways and predicting the structures and energies of intermediates and transition states. rsc.org

Further reactions of this compound, such as the hydrolysis of the nitrile group to a carboxylic acid, would proceed through a tetrahedral intermediate . In this case, the attack of a water molecule or hydroxide (B78521) ion on the electrophilic carbon of the nitrile group would form a transient species with a tetrahedral geometry at that carbon.

Table of Plausible Intermediates and Characterization Methods:

| Reaction Type | Plausible Intermediate/Transition State | Potential Characterization Methods |

|---|---|---|

| Nucleophilic Substitution (SN1-like) | 2,6-Dimethoxybenzyl cation | Time-resolved Spectroscopy, Trapping Experiments, Computational Modeling (DFT) |

| Nucleophilic Substitution (SN2-like) | Pentacoordinate Transition State | Kinetic Studies, Computational Modeling (DFT) |

It is important to note that the information presented here on reaction intermediates is based on established principles of organic reaction mechanisms, as specific experimental studies on the intermediates of this compound are not readily found in the reviewed literature.

Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2-(2,6-dimethoxyphenyl)acetonitrile, with its molecular formula C₁₀H₁₁NO₂, various NMR techniques are employed to assign the structure unambiguously.

The ¹H NMR spectrum of this compound is simplified due to the molecule's C₂ᵥ symmetry. The two methoxy (B1213986) groups are chemically equivalent, as are the two protons on the aromatic ring ortho to the acetonitrile (B52724) substituent (H-3 and H-5). This symmetry results in a spectrum with fewer signals than the total number of protons might suggest.

The expected signals in a typical deuterated solvent like CDCl₃ are:

A singlet for the two methylene (B1212753) protons (-CH₂CN).

A singlet for the six protons of the two equivalent methoxy groups (-OCH₃).

An A₂B spin system for the three aromatic protons. The two equivalent protons at positions 3 and 5 (H-3/H-5) will appear as a doublet, and the single proton at position 4 (H-4) will appear as a triplet due to coupling with the two adjacent H-3/H-5 protons.

The electron-donating nature of the methoxy groups and the electron-withdrawing nature of the acetonitrile group influence the chemical shifts of these protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| -CH₂CN | ~ 3.7 | Singlet (s) | 2H | N/A |

| -OCH₃ | ~ 3.8 - 4.0 | Singlet (s) | 6H | N/A |

| H-3, H-5 | ~ 6.6 | Doublet (d) | 2H | ~ 8.0 |

| H-4 | ~ 7.3 | Triplet (t) | 1H | ~ 8.0 |

Note: Predicted values are based on standard chemical shift tables and data from analogous compounds. Actual experimental values may vary based on solvent and concentration.

The proton-decoupled ¹³C NMR spectrum further confirms the molecule's symmetry, showing only six distinct signals for the ten carbon atoms. The chemical shifts are indicative of the electronic environment of each carbon atom.

The expected signals are:

One signal for the nitrile carbon (-CN), typically appearing in the 115-120 ppm range.

One signal for the methylene carbon (-CH₂CN).

One signal for the two equivalent methoxy carbons (-OCH₃), generally found between 55-60 ppm.

Three signals for the aromatic carbons: one for the quaternary carbon attached to the acetonitrile group (C-1), one for the two equivalent quaternary carbons bearing the methoxy groups (C-2/C-6), one for the two equivalent methine carbons (C-3/C-5), and one for the single methine carbon at the para position (C-4).

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂CN | ~ 20 |

| -OCH₃ | ~ 56 |

| C-1 | ~ 113 |

| -CN | ~ 118 |

| C-3, C-5 | ~ 105 |

| C-4 | ~ 131 |

| C-2, C-6 | ~ 159 |

Note: Predicted values are based on standard chemical shift tables and additivity rules. Actual experimental values may vary.

To definitively assign the proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This homonuclear experiment establishes proton-proton (¹H-¹H) coupling relationships. For this compound, a key cross-peak would be observed between the aromatic triplet (H-4) and the aromatic doublet (H-3/H-5), confirming their adjacent positions on the phenyl ring. No other correlations would be expected, as the methylene and methoxy protons are isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton-carbon pairs (¹JCH). columbia.edu It allows for the unambiguous assignment of each protonated carbon by correlating the signals from the ¹H and ¹³C spectra. For example, the singlet at ~3.7 ppm in the ¹H spectrum would correlate with the carbon signal at ~20 ppm in the ¹³C spectrum, assigning them to the -CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bonds, ²JCH and ³JCH) correlations between protons and carbons. columbia.edu It is crucial for identifying quaternary carbons and piecing together the molecular fragments. Key HMBC correlations would include:

From the methylene protons (-CH₂) to the nitrile carbon (-CN) and the aromatic carbons C-1 and C-2/C-6.

From the methoxy protons (-OCH₃) to the C-2/C-6 carbons.

From the aromatic proton H-4 to carbons C-2/C-6 and C-1.

Together, these 2D NMR techniques provide an irrefutable map of the atomic connectivity within the molecule.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. The IR spectrum of this compound would be dominated by absorptions characteristic of its nitrile, ether, and aromatic components.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile | C≡N stretch | ~ 2240 - 2260 | Medium |

| Aromatic Ring | C=C stretch | ~ 1580 - 1600, ~1450 - 1500 | Medium to Strong |

| Aryl Ether | C-O-C asymmetric stretch | ~ 1250 - 1270 | Strong |

| Aryl Ether | C-O-C symmetric stretch | ~ 1020 - 1040 | Medium |

| Aromatic C-H | C-H stretch | > 3000 | Weak to Medium |

| Aliphatic C-H | C-H stretch (-CH₂) | < 3000 | Weak to Medium |

| Aromatic C-H | C-H out-of-plane bend | ~ 770 - 810 | Strong |

Note: Values are based on data from analogous compounds such as 2,6-dimethoxyphenol (B48157) and general IR correlation tables. nist.gov

The prominent C≡N stretching band is a clear indicator of the nitrile group. The strong absorption around 1260 cm⁻¹ is characteristic of the aryl-alkyl ether linkage, and the pattern of aromatic C=C stretching and C-H bending bands confirms the presence and substitution pattern of the benzene (B151609) ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, offering further clues to its structure. For this compound (C₁₀H₁₁NO₂), the exact molecular weight is 177.0790 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) of 177.

The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. Key predicted fragmentation pathways include:

Loss of a methyl radical (•CH₃): Cleavage of a methyl group from one of the methoxy ethers to form a stable oxonium ion. This would result in a significant peak at m/z 162 (M-15).

Benzylic Cleavage: Cleavage of the cyanomethyl radical (•CH₂CN) is less likely due to the stability of the aromatic ring. However, cleavage of the bond between the ring and the methylene group could lead to a fragment at m/z 40 ([CH₂CN]⁺) and a more prominent fragment corresponding to the 2,6-dimethoxyphenyl cation at m/z 137. A tropylium-type ion rearrangement could also be involved.

Loss of formaldehyde (B43269) (CH₂O): A common fragmentation pathway for methoxy-substituted aromatic compounds involves the loss of a neutral formaldehyde molecule from the ring, which would lead to a fragment from the m/z 162 ion.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Possible Origin |

|---|---|---|

| 177 | [C₁₀H₁₁NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 162 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group |

| 137 | [C₈H₉O₂]⁺ | Cleavage of the C-C bond alpha to the ring |

| 134 | [M - CH₃ - CO]⁺ or [M - CHN - OCH₃]⁺ | Subsequent fragmentation |

| 107 | [C₇H₇O]⁺ | Loss of CO from m/z 137 or other complex rearrangements |

Note: These are predicted fragmentation pathways. The relative abundance of each peak would be determined experimentally. Data from analogous compounds like (2-methoxyphenyl)acetonitrile supports these types of fragmentation. nist.gov

X-ray Crystallography for Solid-State Structure Determination

While the previously mentioned spectroscopic methods elucidate the structure of the molecule in solution or the gas phase, X-ray crystallography provides the ultimate confirmation of the molecular structure in the solid state. This technique can precisely determine bond lengths, bond angles, and the three-dimensional arrangement of the atoms within the crystal lattice.

For this compound, which is a solid at room temperature, obtaining a single crystal suitable for X-ray diffraction would provide definitive proof of its structure. The analysis would confirm:

The connectivity of the acetonitrile group to the C-1 position of the phenyl ring.

The placement of the two methoxy groups at the C-2 and C-6 positions.

The planarity of the benzene ring and the precise bond angles and lengths of all atoms.

The orientation of the methoxy groups relative to the plane of the benzene ring. Due to steric hindrance, they may be slightly twisted out of the plane.

Intermolecular interactions (e.g., C-H···N or C-H···O hydrogen bonds, π-π stacking) that govern the crystal packing.

While specific crystallographic data for this compound is not publicly available as of this writing, the technique remains the gold standard for unambiguous solid-state structural determination.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption of energy corresponds to the promotion of electrons from lower energy ground states to higher energy excited states. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, making UV-Vis spectroscopy a valuable tool for structural elucidation. The transitions are typically broad because they are composed of multiple vibrational and rotational energy levels.

In the context of this compound, the UV-Vis spectrum is primarily determined by the electronic transitions associated with the substituted aromatic ring. The benzene ring is a chromophore, the part of the molecule responsible for absorbing light, while the two methoxy groups (-OCH₃) and the acetonitrile group (-CH₂CN) act as auxochromes and substituents that modify the absorption characteristics of the chromophore.

Detailed Research Findings

Specific experimental UV-Vis spectral data, such as the exact absorption maxima (λmax) and corresponding molar absorptivity (ε) for this compound, are not prominently available in the surveyed scientific literature. However, based on the structure of the molecule, the expected electronic transitions can be discussed. The key transitions for this compound are π → π* and, to a lesser extent, n → π*.

The primary absorption bands for aromatic compounds like this compound arise from π → π* transitions within the benzene ring. libretexts.org The π electrons in the aromatic system are excited to higher energy antibonding π* orbitals. libretexts.org For benzene itself, these transitions occur as a strong band around 184 nm and a weaker, vibrationally structured band between 230 and 270 nm.

The presence of substituents on the benzene ring significantly influences the position and intensity of these absorption bands. The two methoxy groups at positions 2 and 6 are powerful auxochromes. As electron-donating groups, they possess non-bonding electrons (n electrons) on the oxygen atoms which can be delocalized into the π-system of the ring. This delocalization increases the energy of the highest occupied molecular orbital (HOMO) and decreases the energy gap for the π → π* transition. libretexts.org Consequently, this leads to a bathochromic shift (a shift to longer wavelengths) and often a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene.

The acetonitrile group (-CH₂CN) contains a carbon-nitrogen triple bond, which also has π electrons. However, it is insulated from the aromatic ring by a methylene (-CH₂) group, which largely prevents direct conjugation. Therefore, its direct contribution as a chromophore is less significant compared to the substituted benzene ring. The nitrile group does possess non-bonding electrons on the nitrogen atom, which could theoretically undergo n → π* transitions. These transitions are generally much weaker in intensity than π → π* transitions. libretexts.org

For similar aromatic nitriles, the π → π* transitions of the benzene ring are the most prominent features in the UV-Vis spectrum. The electronic transitions observed in molecules with conjugated π systems become less energetic as the system size increases, resulting in absorption at longer wavelengths. libretexts.org

The following table provides typical UV-Vis absorption data for related chromophores to contextualize the expected spectral features of this compound.

| Compound | Solvent | λmax (nm) (Transition) | Molar Absorptivity (ε) |

| Benzene | Hexane | 184 (π → π) | 60,000 |

| 204 (π → π) | 7,900 | ||

| 256 (π → π) | 200 | ||

| Anisole (Methoxybenzene) | Ethanol | 217 (π → π) | 6,400 |

| 269 (π → π) | 1,480 | ||

| Benzonitrile | Ethanol | 224 (π → π) | 13,000 |

| 271 (π → π*) | 1,000 |

This table presents generalized data for illustrative purposes.

Given the presence of two strong electron-donating methoxy groups, it is anticipated that the primary π → π* absorption bands for this compound would be red-shifted to wavelengths longer than those observed for benzene or even anisole.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 2-(2,6-dimethoxyphenyl)acetonitrile. DFT methods, such as B3LYP with various basis sets (e.g., 6-31G, 6-311++G , cc-pVTZ), can be employed to determine the molecule's optimized geometry, bond lengths, bond angles, and dihedral angles.

These calculations provide a detailed picture of the three-dimensional arrangement of atoms and the distribution of electrons within the molecule. The resulting structural parameters are fundamental for understanding the molecule's stability and reactivity. Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can also be derived from these calculations, offering insights into the molecule's stability under different conditions.

Reaction Pathway Modeling and Transition State Analysis

Reaction pathway modeling is a computational technique used to map out the energetic landscape of a chemical reaction involving this compound. This involves identifying the most likely routes from reactants to products, including any intermediate structures and transition states. By calculating the energy of these species, researchers can determine the activation energy barriers for different reaction steps.

Transition state analysis is a critical component of this modeling. A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. Identifying the geometry and energy of the transition state is crucial for understanding the kinetics of a reaction. These models are essential for predicting reaction outcomes and optimizing reaction conditions for the synthesis or transformation of this compound.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters for this compound, which can then be compared with experimental data for validation. For instance, theoretical calculations can simulate vibrational spectra (Infrared and Raman). The calculated vibrational frequencies and intensities help in the assignment of experimental spectral bands to specific molecular motions.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. These theoretical chemical shifts are often calculated relative to a standard, such as tetramethylsilane (B1202638) (TMS), and can be correlated with experimental NMR data to confirm the molecular structure. Electronic absorption spectra (UV-Vis) can also be modeled to understand the electronic transitions within the molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the opposite. FMO analysis helps in understanding the molecule's behavior in chemical reactions, particularly in charge transfer interactions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of this compound. The MEP map uses a color scale to indicate different electrostatic potential values, where red typically represents regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). This visual tool is invaluable for identifying reactive sites within the molecule, predicting how it will interact with other molecules, and understanding its intermolecular interactions.

Conclusion and Future Research Directions

Summary of Synthetic Utility and Reactivity

2-(2,6-Dimethoxyphenyl)acetonitrile is a versatile chemical intermediate. The nitrile group and the dimethoxy-substituted phenyl ring are key to its reactivity. The electron-donating methoxy (B1213986) groups influence the compound's electronic properties and reactivity.

The nitrile group can undergo various transformations:

Oxidation: It can be oxidized to form the corresponding carboxylic acids.

Reduction: It can be reduced to form primary amines.

Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids, which can then participate in various biochemical reactions.

The methoxy groups can undergo nucleophilic substitution reactions. This reactivity makes the compound a valuable building block in organic synthesis. It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals, dyes, and pigments.

Emerging Applications in Novel Material Design

While primarily recognized for its role in organic synthesis, the structural features of this compound and its derivatives suggest potential for applications in material science. The dimethoxyphenyl group, in particular, can be found in molecules developed for various material applications.

For instance, molecules containing dimethoxyphenyl units have been investigated for their optical and binding properties. The methoxy groups enhance the electron-donating character of the system, which can be a desirable feature in the design of donor-acceptor systems for electronics and photonics. researchgate.net Research into star-shaped triazine derivatives with dimethoxyphenylamino groups has shown the formation of excimers and aggregation, properties relevant to the development of organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.net

Although direct applications of this compound in material science are not extensively documented, its derivatives are being explored in the creation of novel materials.

Unexplored Mechanistic Pathways and Reaction Scope

While the fundamental reactivity of the nitrile and methoxy groups is well-understood, there remain unexplored areas in the mechanistic pathways and reaction scope of this compound.

For example, detailed kinetic and thermodynamic studies of its various reactions are not widely available. A deeper understanding of the reaction mechanisms could lead to the development of more efficient and selective synthetic methods.

The full scope of its participation in multicomponent reactions and cycloaddition reactions has yet to be fully explored. Given the versatility of the nitrile group, there is potential for its use in the synthesis of complex heterocyclic systems. Further research could uncover new reaction pathways and expand its synthetic utility.

Advances in Sustainable Synthesis and Catalysis involving the Compound

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds. The reduction of solvent use and the development of catalytic methods are key areas of focus. scienceopen.com

For the synthesis of related compounds like 3,4-dimethoxybenzyl cyanide, methods have been developed to avoid the use of harmful substances such as cyanide, thereby improving safety and reducing environmental impact. google.com These approaches often focus on simplifying reaction procedures and reducing costs, making them more suitable for industrial-scale production. google.com

In the context of this compound, future research will likely focus on developing more sustainable synthetic routes. This could involve the use of greener solvents, alternative energy sources like microwave irradiation, and the development of catalytic systems that minimize waste and improve atom economy. researchgate.net For example, research on the synthesis of 2,5-dimethoxyphenylamino-1,3,5-triazine derivatives has demonstrated the successful use of solvent-free microwave-assisted synthesis, resulting in simplified procedures and higher yields. researchgate.net

Furthermore, the compound itself or its derivatives could potentially be used as ligands in catalysis. The exploration of its coordination chemistry with various metals could lead to the discovery of new catalysts for a range of organic transformations.

Q & A

Q. What are the recommended synthetic routes for 2-(2,6-Dimethoxyphenyl)acetonitrile, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : A common approach involves nucleophilic substitution or Friedel-Crafts alkylation using 2,6-dimethoxybenzyl derivatives. Optimization includes controlling temperature (e.g., maintaining 10–15°C during acid-catalyzed reactions to avoid side products) and solvent selection (e.g., acetonitrile as a polar aprotic medium for improved solubility ). Yield enhancement may require stoichiometric adjustments of cyanide sources (e.g., KCN or NaCN) and monitoring via TLC or HPLC to track intermediate formation .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer : Prioritize PPE (gloves, goggles) due to hazards such as skin/eye irritation (H315, H319) and respiratory sensitivity (H335) . Work under fume hoods to avoid inhalation, and store sealed in dry conditions at room temperature to prevent degradation. In case of spills, use inert absorbents (e.g., vermiculite) and avoid aqueous rinses to limit contamination .

Q. Which analytical techniques are most effective for assessing the purity of this compound?

- Methodological Answer : HPLC with UV detection (λ = 254 nm) is preferred for quantifying nitrile-containing compounds, using acetonitrile/water gradients for separation . GC-MS can detect volatile impurities, while ¹H NMR (in CDCl₃ or DMSO-d₆) identifies methoxy proton splitting patterns (δ 3.8–4.0 ppm) and confirms symmetry in the 2,6-substitution . Purity benchmarks typically require ≥95% by area normalization.

Advanced Research Questions

Q. How do the electron-donating methoxy groups at the 2 and 6 positions influence the reactivity of the acetonitrile moiety in nucleophilic addition reactions?

- Methodological Answer : The para-directing methoxy groups enhance electron density on the benzene ring, stabilizing intermediates in nucleophilic attacks. However, steric hindrance from the 2,6-substitution may reduce accessibility to the nitrile group. Kinetic studies using substituent-specific Hammett constants (σ⁺) can quantify electronic effects, while DFT calculations model steric barriers .

Q. What strategies can resolve contradictory spectral data (e.g., NMR splitting patterns) arising from the symmetrical 2,6-dimethoxy substitution?

- Methodological Answer : Symmetry-induced signal overlap in ¹H NMR can be addressed by advanced techniques:

Q. In cross-coupling reactions, how does the steric environment from 2,6-dimethoxy groups affect catalyst selection and reaction efficiency?

- Methodological Answer : Bulky ligands (e.g., SPhos or XPhos) improve catalytic activity in Suzuki-Miyaura couplings by mitigating steric hindrance. Screen Pd-based catalysts (e.g., Pd(OAc)₂ with tri-o-tolylphosphine) under microwave irradiation to enhance reaction rates. Monitor regioselectivity via LC-MS and compare with computational docking studies .

Data Contradiction Analysis

- Example : Conflicting melting points reported in literature may arise from polymorphic forms or residual solvents. Use DSC to identify phase transitions and TGA to quantify solvent content .

Key Safety and Handling Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.